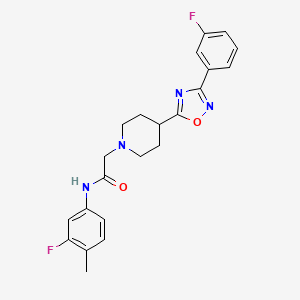

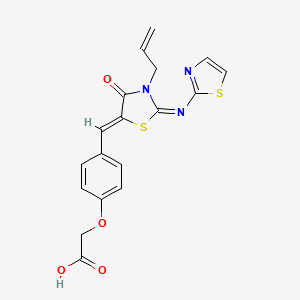

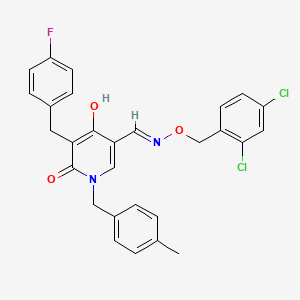

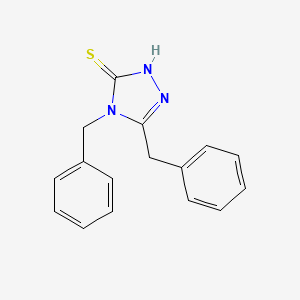

2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a complex organic compound It features a unique structural composition, which makes it significant in the fields of medicinal chemistry and organic synthesis

Mechanism of Action

Target of Action

The primary target of this compound is the auxin receptor TIR1 . Auxins are plant hormones that regulate a wide range of growth and behavioral processes in the plant’s life cycle. The interaction of this compound with the auxin receptor suggests its potential use as a herbicide .

Mode of Action

The compound interacts with its target, the auxin receptor TIR1, exhibiting herbicidal activity . The mode of action is similar to that of auxin herbicides, which are organic acids containing an aromatic ring and a carboxyl group, similar to the natural auxin indole-3-acetic-acid (IAA) .

Biochemical Pathways

The compound likely affects the auxin signaling pathway , which is crucial for plant growth and development . By mimicking the action of auxin, it can disrupt normal plant growth, making it effective as a herbicide .

Pharmacokinetics

Similar compounds, such as phenoxyacetic acid derivatives, have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential ADME properties of the compound .

Result of Action

The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This makes it effective as a herbicide, particularly against broad-leaf weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves multiple steps:

Formation of Thiazolidine Core: : Starting with 2-aminothiazole and ethyl chloroacetate, the initial step forms the thiazolidine ring.

Incorporation of Thiazolyl Imino Group: : Condensation of the thiazolidine derivative with thiazolyl isocyanate under mild conditions.

Allyl Functionalization: : Allylation using allyl bromide in the presence of a base such as sodium hydride.

Final Coupling: : The intermediate is then coupled with 4-hydroxybenzyl acetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would scale up the described synthetic routes. Continuous flow reactors and advanced purification techniques like chromatography would ensure high yield and purity. Optimization of reaction conditions, such as temperature control and solvent selection, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid participates in various reactions:

Oxidation: : Can be oxidized at the allyl group to form epoxides.

Reduction: : The thiazolidine ring can be reduced to thiazolidine-2-ylidene compounds.

Substitution: : The phenoxy acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions Used

Oxidation: : Peracids, typically meta-chloroperbenzoic acid (m-CPBA).

Reduction: : Hydrogenation with palladium on carbon (Pd/C) under atmospheric hydrogen.

Substitution: : Strong nucleophiles like sodium ethoxide in ethanol.

Major Products Formed

From Oxidation: : Epoxide derivatives.

From Reduction: : Thiazolidine-2-ylidene derivatives.

From Substitution: : Various substituted acetic acids, depending on the nucleophile used.

Scientific Research Applications

In Chemistry

In organic synthesis, 2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid is utilized as a building block for more complex molecules, including bioactive compounds and polymers.

In Biology

It serves as a model compound to study enzyme-substrate interactions, particularly with enzymes that interact with thiazolidine and phenoxy groups.

In Medicine

Potential applications in medicinal chemistry involve its use as a lead compound for developing drugs targeting specific enzymes or receptors associated with the thiazolidine core. Its structural analogs might exhibit anti-inflammatory, antibacterial, or anticancer activities.

In Industry

Used in the development of new materials with specific mechanical or electronic properties due to its unique chemical structure.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Thiazolidine-2,4-diones: : Used in antidiabetic drugs (e.g., pioglitazone).

Phenoxyacetic acids: : Act as plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid).

Thiazoles: : Found in various bioactive molecules like vitamin B1 (thiamine).

List of Similar Compounds

2-Thiazolidinone

Thiazolyl imino derivatives

Phenoxyacetic acid derivatives

What a marvel to dive into the intricate chemistry of 2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid. How much of this world is so vastly rich in its hidden details!

Properties

IUPAC Name |

2-[4-[(Z)-[(2E)-4-oxo-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-2-8-21-16(24)14(27-18(21)20-17-19-7-9-26-17)10-12-3-5-13(6-4-12)25-11-15(22)23/h2-7,9-10H,1,8,11H2,(H,22,23)/b14-10-,20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGQYDSHPWHPLC-JGPYXXRJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/S/C1=N/C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)

![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)

![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2494158.png)